molecular formula C14H15NO4 B1311943 Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-31-7

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1311943
CAS No.: 495417-31-7
M. Wt: 261.27 g/mol
InChI Key: MUYXCIVUXOZRPE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment. In general, avoid breathing in dust, gas, or vapors, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4-Hydroxyphenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate: Contains a chlorine atom instead of a methoxy group.

    Ethyl 3-(4-nitrophenyl)-5-methylisoxazole-4-carboxylate: Contains a nitro group instead of a methoxy group.

Uniqueness: Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to its methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYXCIVUXOZRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446928
Record name ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495417-31-7
Record name ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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